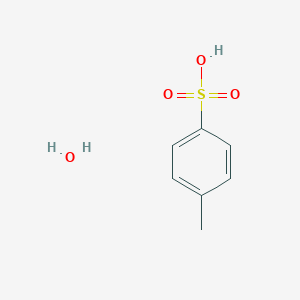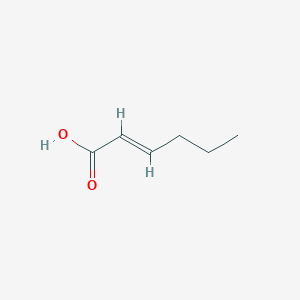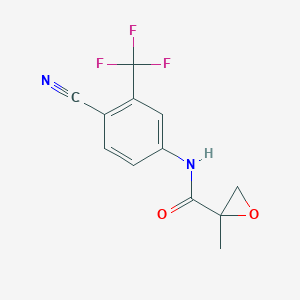
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
概述
描述
巴洛沙韦玛福昔是一种用于治疗甲型和乙型流感的抗病毒药物。它由盐野义制药株式会社开发 并于 2018 年首次在日本获批用于医疗 。巴洛沙韦玛福昔是前药,这意味着它在体内代谢产生其活性形式,巴洛沙韦酸。 该化合物以其抑制流感病毒复制的能力而闻名,可以缩短流感症状持续时间 .
准备方法
合成路线和反应条件: 巴洛沙韦玛福昔的合成涉及几个关键步骤:
工业生产方法: 一种高效的工业合成方法涉及使用微波辐射和固体酸催化剂 (HND-580),这大大缩短了反应时间并提高了产率 。该方法对环境友好,适合大规模生产。
反应类型:
常用试剂和条件:
亲核取代: 在特定条件下使用多取代的苄醇和卤化物.
格氏反应: 镁和合适的溶剂用于格氏反应.
傅-克酰化反应: 使用像氯化铝这样的路易斯酸作为催化剂.
主要产品:
科学研究应用
巴洛沙韦玛福昔有几个科学研究应用:
作用机制
巴洛沙韦玛福昔是一种帽依赖性核酸内切酶抑制剂。 在给药后,它被水解为巴洛沙韦酸,抑制流感病毒的聚合酶酸性蛋白 。 这种抑制阻止病毒复制其 RNA,从而减少病毒增殖并减轻症状 .
类似化合物:
奥司他韦: 另一种用于治疗流感的抗病毒药物,但它通过抑制神经氨酸酶发挥作用.
扎那米韦: 与奥司他韦类似,它也抑制神经氨酸酶,但通过吸入给药.
巴洛沙韦玛福昔的独特性:
巴洛沙韦玛福昔代表了流感治疗的重大进步,提供了一种新颖的作用机制和高效的生产方法。它独特的特性和应用使其在医疗和科学研究中都成为一种宝贵的化合物。
相似化合物的比较
Oseltamivir: Another antiviral used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir: Similar to oseltamivir, it also inhibits neuraminidase but is administered via inhalation.
Uniqueness of Baloxavir Marboxil:
- Baloxavir marboxil is unique in its mechanism of action as a cap-dependent endonuclease inhibitor, which is different from the neuraminidase inhibition seen in oseltamivir and zanamivir .
- It is effective against strains of influenza that are resistant to other antiviral medications .
Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and efficient production methods. Its unique properties and applications make it a valuable compound in both medical and scientific research.
属性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQTWDUTIAAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436169 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-51-0 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Q1: What are the key structural features of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide and how do they contribute to its intermolecular interactions?
A1: this compound exhibits specific structural elements that influence its interactions. The molecule contains an oxirane (epoxide) ring, a carboxamide group, and a substituted phenyl ring. The oxygen atoms in the carboxamide and oxirane functionalities act as hydrogen bond acceptors. [] Specifically, these oxygen atoms engage in hydrogen bonding interactions with both the N-H group and the C-H groups of neighboring molecules within the crystal structure. [] These interactions contribute to the packing arrangement and potentially influence the compound's physical properties, such as melting point and solubility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
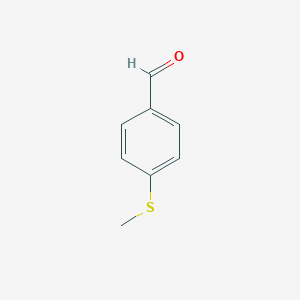
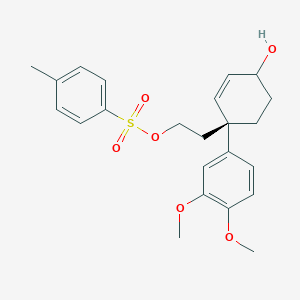
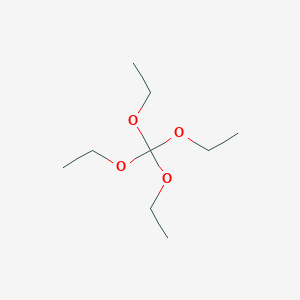
![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
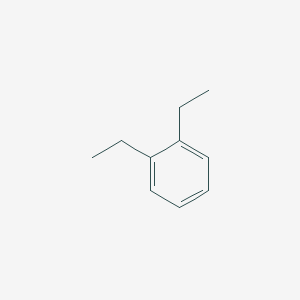
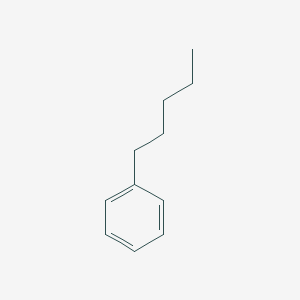
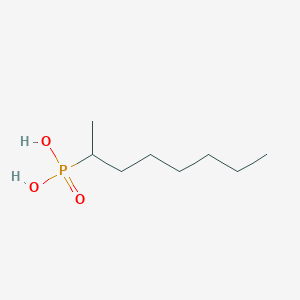
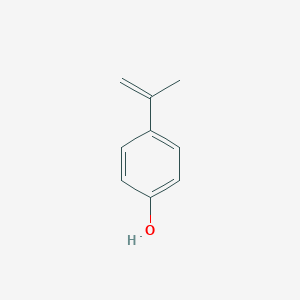
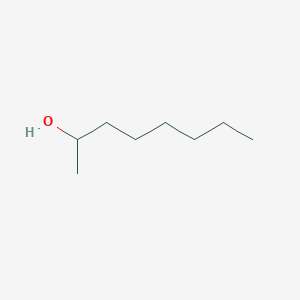
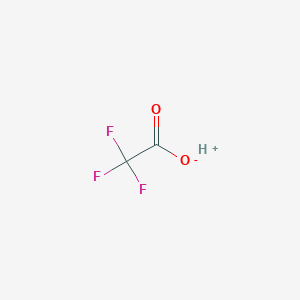

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
